
(S,S)-N,N'-Ethylenediglutamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-N,N’-Ethylenediglutamic Acid is a chiral compound with two glutamic acid molecules linked by an ethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-N,N’-Ethylenediglutamic Acid typically involves the reaction of ethylenediamine with glutamic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (S,S)-N,N’-Ethylenediglutamic Acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S,S)-N,N’-Ethylenediglutamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Research indicates that (S,S)-N,N'-Ethylenediglutamic Acid can effectively inhibit protein arginine methyltransferases (PRMTs). This inhibition leads to altered gene expression profiles, suggesting potential applications in cancer therapy where PRMTs are often dysregulated.
Neuroprotective Effects
In models of neurodegeneration, this compound has demonstrated protective effects against oxidative stress-induced neuronal damage. Assays measuring cell viability and oxidative stress markers have shown significant results, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Therapeutic Applications
-
Cancer Therapy:
- The ability to inhibit PRMTs positions this compound as a candidate for developing cancer treatments.
- Ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.
-
Neurodegenerative Disorders:
- Its neuroprotective properties make it a subject of interest for treating conditions like Alzheimer's disease and Parkinson's disease.
- Further studies are required to explore its full therapeutic potential in these areas.
-
Drug Delivery Systems:
- The compound's unique structure allows it to interact with various biological targets, making it suitable for use in drug delivery systems where targeted action is crucial.
Case Studies
-
Study on Enzyme Interaction:
- A detailed investigation into the interaction of this compound with specific protein targets revealed its potential to modulate enzyme activity significantly, providing insights into its therapeutic applications.
-
Neuroprotective Study:
- In vitro assays demonstrated that the compound could mitigate neuronal damage caused by oxidative stress, highlighting its potential role in neuroprotection.
Wirkmechanismus
The mechanism of action of (S,S)-N,N’-Ethylenediglutamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Ethylenediamine: A simpler compound with similar structural features but lacking the glutamic acid moieties.
Glutamic Acid: A naturally occurring amino acid with similar functional groups but without the ethylene bridge.
Uniqueness
(S,S)-N,N’-Ethylenediglutamic Acid is unique due to its chiral nature and the presence of both glutamic acid and ethylene bridge. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Biologische Aktivität
(S,S)-N,N'-Ethylenediglutamic Acid (EDGA) is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
This compound is synthesized through the reaction of ethylenediamine with glutamic acid. This process typically occurs in an aqueous medium where pH is carefully controlled to facilitate the formation of the desired product. Purification techniques such as crystallization or chromatography are employed to obtain high-purity EDGA.
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₈H₁₄N₂O₄ |
Molecular Weight | 174.20 g/mol |
Solubility | Soluble in water |
Chiral Centers | 2 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to modulate enzyme activity, potentially acting as an inhibitor in specific biochemical pathways. The exact mechanisms depend on the target molecules and the context of their interaction .
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, which may have implications for therapeutic applications. Its structure allows it to mimic substrates or products in enzymatic reactions, thereby interfering with normal enzyme function.
Therapeutic Applications
- Drug Delivery : EDGA has been investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
- Biodegradable Polymers : Its properties make it suitable for use in biodegradable materials, which are increasingly important in reducing environmental impact .
- Neuroprotective Effects : Preliminary studies suggest that EDGA may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Study on Enzyme Interaction
A study focused on the interaction of this compound with specific protein targets revealed that it could effectively inhibit protein arginine methyltransferases (PRMTs). This inhibition was linked to altered gene expression profiles in cellular models, suggesting potential applications in cancer therapy where PRMTs are often dysregulated .
Neuroprotective Potential
In a model of neurodegeneration, this compound demonstrated significant protective effects against oxidative stress-induced neuronal damage. This was assessed through various assays measuring cell viability and oxidative stress markers .
Comparison with Similar Compounds
This compound shares structural similarities with other amino acids such as glutamic acid and ethylenediamine but possesses unique properties due to its chiral nature and dual functional groups.
Table 2: Comparison with Similar Compounds
Compound | Structure Type | Unique Features |
---|---|---|
Glutamic Acid | Amino Acid | Naturally occurring |
Ethylenediamine | Diamine | Simpler structure |
This compound | Amino Acid Derivative | Chiral, potential enzyme inhibitor |
Eigenschaften
CAS-Nummer |
34747-66-5 |
---|---|
Molekularformel |
C₁₂H₂₀N₂O₈ |
Molekulargewicht |
320.3 |
Synonyme |
N,N’-1,2-Ethanediylbis-L-glutamic Acid; Ethylenediamine-N,N’-diglutaric Acid; EDDG; L,L-N,N’-Ethylenediglutamic Acid; N,N’-Ethylenediaminebis(α-Glutaric Acid); |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.